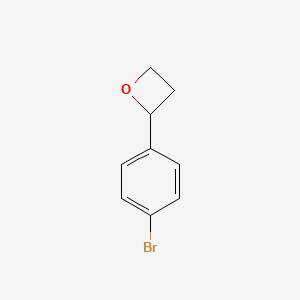

2-(4-Bromophenyl)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDUEYOZOWQMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313298 | |

| Record name | 2-(4-Bromophenyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25574-16-7 | |

| Record name | 2-(4-Bromophenyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25574-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)oxetane from 1-bromo-4-(oxiran-2-yl)benzene

This guide provides a comprehensive overview of the synthesis of 2-(4-bromophenyl)oxetane, a valuable building block in medicinal chemistry, from its epoxide precursor, 1-bromo-4-(oxiran-2-yl)benzene. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven methodologies.

Introduction: The Rising Prominence of Oxetanes in Drug Discovery

The oxetane moiety, a four-membered saturated ether ring, has garnered significant attention in contemporary drug discovery.[1] Its unique physicochemical properties make it an attractive isostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[2][3][4] The incorporation of an oxetane ring can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1] These attributes are highly desirable in the optimization of lead compounds, making the development of efficient synthetic routes to functionalized oxetanes a critical endeavor.[5] This guide focuses on a specific and highly useful transformation: the ring expansion of an epoxide to an oxetane.

Mechanistic Underpinnings: The Corey-Chaykovsky Epoxide Ring Expansion

The synthesis of this compound from 1-bromo-4-(oxiran-2-yl)benzene is achieved through an intramolecular ring expansion of the epoxide. This transformation is a variation of the renowned Corey-Chaykovsky reaction, which typically involves the reaction of a sulfur ylide with a carbonyl compound to form an epoxide. In this case, the epoxide itself serves as the substrate for the ylide, leading to the formation of a four-membered oxetane ring.

The key reagent in this process is dimethylsulfoxonium methylide, which is generated in situ from trimethylsulfoxonium iodide and a strong base, typically sodium hydride.[6][7] The mechanism proceeds through the following key steps:

-

Ylide Formation: Sodium hydride, a strong base, deprotonates trimethylsulfoxonium iodide to form the highly reactive dimethylsulfoxonium methylide.

-

Nucleophilic Attack: The nucleophilic ylide attacks one of the carbon atoms of the epoxide ring. This ring-opening is the crucial step that initiates the expansion.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson etherification-like cyclization. The newly formed alkoxide displaces the dimethyl sulfoxide (DMSO) leaving group, forming the thermodynamically favorable four-membered oxetane ring.[8]

This method is particularly effective for the synthesis of 2-substituted oxetanes and has been shown to proceed in excellent yields.[6]

Visualizing the Reaction Pathway

Caption: Reaction mechanism for oxetane synthesis.

Experimental Protocol: A Step-by-Step Guide

This section details a robust and validated protocol for the synthesis of this compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 1-bromo-4-(oxiran-2-yl)benzene | 2736-56-3 | 199.05 | 1.0 g (5.02 mmol) |

| Trimethylsulfoxonium iodide | 1774-47-6 | 220.07 | 1.33 g (6.03 mmol) |

| Sodium hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 0.24 g (6.03 mmol) |

| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 20 mL |

| Diethyl ether | 60-29-7 | 74.12 | As needed |

| Saturated aqueous ammonium chloride | 12125-02-9 | 53.49 | As needed |

| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | As needed |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and water-reactive.[9][10] It can ignite spontaneously in air, especially when finely divided.[11] It reacts violently with water, releasing flammable hydrogen gas.[10][11] Handle under an inert atmosphere (e.g., nitrogen or argon).[9] Causes severe skin burns and eye damage.

-

Trimethylsulfoxonium Iodide: May cause eye, skin, and respiratory tract irritation.[12][13] It is light-sensitive.[12] The toxicological properties have not been fully investigated.[12]

-

1-bromo-4-(oxiran-2-yl)benzene: May be harmful if swallowed and causes skin irritation.[14]

-

Dimethyl Sulfoxide (DMSO): Readily absorbed through the skin. Wear appropriate gloves.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Procedure

-

Preparation of the Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.03 mmol).

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexane washings via cannula.

-

Suspend the washed sodium hydride in anhydrous DMSO (10 mL).

-

Carefully add trimethylsulfoxonium iodide (1.33 g, 6.03 mmol) portion-wise to the stirred suspension.

-

Heat the mixture to 50 °C and maintain this temperature until the evolution of hydrogen gas ceases (typically 1-2 hours), indicating the complete formation of the ylide. The solution will become clear.

-

-

Ring Expansion Reaction:

-

Cool the ylide solution to room temperature.

-

In a separate flask, dissolve 1-bromo-4-(oxiran-2-yl)benzene (1.0 g, 5.02 mmol) in anhydrous DMSO (10 mL).

-

Add the solution of the epoxide dropwise to the stirred ylide solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-water (50 mL).

-

Quench any remaining reactive species by the slow addition of saturated aqueous ammonium chloride solution until the pH is neutral.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow liquid.[15]

-

Characterization Data

-

1-bromo-4-(oxiran-2-yl)benzene (Starting Material):

-

¹H NMR (300 MHz, CDCl₃): δ 7.50 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 3.85 (dd, J = 4.0, 2.6 Hz, 1H), 3.15 (dd, J = 5.5, 4.0 Hz, 1H), 2.75 (dd, J = 5.5, 2.6 Hz, 1H).[16]

-

-

This compound (Product):

-

Molecular Weight: 213.07 g/mol [15]

-

Appearance: Colorless to light yellow liquid.[15]

-

¹H NMR (CDCl₃): The expected spectrum would show signals for the aromatic protons, a multiplet for the proton at the 2-position of the oxetane ring, and multiplets for the methylene protons at the 3- and 4-positions.

-

¹³C NMR (CDCl₃): The spectrum should show signals for the aromatic carbons and three distinct signals for the carbons of the oxetane ring.

Conclusion and Future Outlook

The synthesis of this compound via the ring expansion of its corresponding epoxide is a robust and efficient method for accessing this valuable medicinal chemistry building block. The procedure outlined in this guide, based on the well-established Corey-Chaykovsky reaction, provides a reliable pathway for researchers in the field. The unique properties of the oxetane moiety will undoubtedly continue to be exploited in the design of novel therapeutics with improved pharmacological profiles.[18] Further research may focus on developing catalytic and enantioselective variations of this transformation to expand the chemical space accessible to drug discovery programs.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfoxonium Iodide, 98%.

- Sigma-Aldrich. (2011). Sodium hydride.pdf - Safety Data Sheet.

- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.

- Santa Cruz Biotechnology. (n.d.). Trimethylsulfoxonium iodide - Material Safety Data Sheet.

- Thermo Fisher Scientific Chemicals, Inc. (2024). SAFETY DATA SHEET - Trimethylsulfoxonium iodide.

- Merck. (2024). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.

- CDH Fine Chemical. (n.d.). Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Infinium Pharmachem Pvt. Ltd. (n.d.). A MATERIAL SAFETY DATA SHEET TRIMETHYLSULFOXONIUM IODIDE.

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469-11513. [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium hydride.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Trimethylsulfoxonium iodide.

- MDPI. (n.d.). Chemical Space Exploration of Oxetanes.

- Chinese Journal of Organic Chemistry. (n.d.). Synthesis of Oxetanes.

- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.

- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.

- MDPI. (n.d.). Unexpected Formation of Oxetanes during the Synthesis of Dodeco-6,7-diuloses.

- Thieme. (n.d.). Formation of C-O Bonds by Intramolecular Reactions.

- PrepChem.com. (n.d.). Synthesis of 2-(4-fluorophenyl)-2-(4-bromophenyl)-oxirane.

- ResearchGate. (n.d.). Synthesis of oxetanes from epoxides.

- MilliporeSigma. (2025). SAFETY DATA SHEET - 1-Bromo-4-(oxiran-2-yl)benzene.

- MySkinRecipes. (n.d.). This compound.

- SpectraBase. (n.d.). 2-(4-Bromophenyl)oxirane - 1H NMR Spectrum.

- Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-4-isopropylbenzene.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzene, 1-bromo-4-iodo-.

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

- Angene Chemical. (2021). Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzene, 1-bromo-4-methoxy-.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.

-

American Chemical Society. (2023). Synthesis of Sulfoxonium Ylides from Amides by Selective N–C(O) Activation. Retrieved from [Link]

-

ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

National Institutes of Health. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

OUCI. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

National Institutes of Health. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. Retrieved from [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. alkalimetals.com [alkalimetals.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. This compound [myskinrecipes.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. PubChemLite - this compound (C9H9BrO) [pubchemlite.lcsb.uni.lu]

- 18. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 2-Aryloxetanes: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of 2-Aryloxetanes in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued motif in medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance key physicochemical properties. The strained ring system, with a ring strain energy of approximately 25.5 kcal/mol, imparts unique conformational characteristics and reactivity.[1] The oxygen atom introduces polarity and acts as a hydrogen bond acceptor, often improving aqueous solubility and metabolic stability compared to carbocyclic analogs.[2][3] Specifically, the 2-aryl substitution pattern creates a chiral center, making the enantioselective synthesis of these scaffolds a critical challenge for the development of stereochemically pure pharmaceuticals.

This guide provides an in-depth technical overview of the primary strategies for the enantioselective synthesis of 2-aryloxetanes. It is designed for researchers and drug development professionals, offering not just protocols but also the underlying mechanistic principles and strategic considerations behind each method.

Core Methodologies for Enantioselective 2-Aryloxetane Synthesis

The construction of enantioenriched 2-aryloxetanes can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Intramolecular Cyclization: The Williamson Ether Synthesis Pathway

A foundational and widely employed strategy is the intramolecular SN2 cyclization of a chiral γ-halohydrin or a related 1,3-diol derivative. This approach relies on the pre-installation of the required stereocenter in an acyclic precursor.

From Enantioenriched β-Haloketones: A classic and effective method involves the asymmetric reduction of a β-haloketone to generate a chiral γ-halohydrin.[2] This intermediate, upon treatment with a base (e.g., KOH, NaH), undergoes intramolecular cyclization to form the oxetane ring. The key to enantioselectivity lies in the initial reduction step. Soai and coworkers reported a pioneering example using a chiral reducing agent generated in situ from lithium borohydride and N,N'-dibenzoylcystine, achieving enantiomeric excesses (ee) of 79–89%.[2]

-

Causality: The choice of a chiral reducing agent is paramount as it dictates the stereochemistry of the resulting secondary alcohol. The subsequent base-mediated cyclization typically proceeds with inversion of configuration at the carbon bearing the leaving group, a classic feature of the Williamson ether synthesis.

From Chiral Epoxides: An alternative route to the cyclization precursor involves the ring-opening of a chiral epoxide. For instance, reaction of a 2-substituted epoxide with a sulfoxonium ylide can generate a ring-opened intermediate that cyclizes in situ to afford the 2-substituted oxetane.[2]

Catalytic Asymmetric Synthesis: The Modern Frontier

Directly generating the chiral oxetane from achiral or racemic starting materials using a chiral catalyst is a highly efficient and atom-economical approach.

Transition-Metal Catalysis:

-

Iridium-Catalyzed C-C Coupling: A notable advancement involves the iridium-catalyzed anti-diastereo- and enantioselective coupling of primary alcohols with vinyl epoxides, such as isoprene oxide.[4] This method constructs neopentyl glycols which can then be converted into 2,3-trisubstituted oxetanes bearing an all-carbon quaternary stereocenter. The process involves a two-step sequence: chemoselective tosylation of the primary alcohol followed by base-induced cyclization.[4]

-

Nickel-Catalyzed Cross-Coupling: Suzuki-type cross-coupling reactions mediated by nickel catalysts have been developed to install aryl groups onto the oxetane scaffold, providing a powerful tool for late-stage functionalization.[5][6]

Lewis Acid Catalysis: Chiral Lewis acids can promote formal [2+2] cycloadditions. For example, a chiral copper(II) complex was used to catalyze the reaction between silyl enol ethers and trifluoropyruvate to asymmetrically synthesize oxetanes.[1] Similarly, a dicationic (S)-BINAP-Pd catalyst enables the highly enantioselective [2+2] cycloaddition of alkynes with trifluoropyruvate to yield stable oxetene derivatives, which can be subsequently reduced to the corresponding oxetanes.[7]

The Asymmetric Paternò-Büchi Reaction

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a direct method for oxetane synthesis.[8][9] Achieving high enantioselectivity has been a significant challenge. Recent breakthroughs have utilized chiral catalysts that operate through a triplet energy transfer mechanism. Yoon and co-workers developed a highly enantioselective Paternò-Büchi reaction between quinolones and ketoesters using a novel hydrogen-bonding chiral iridium photocatalyst, delivering oxetanes in excellent enantiomeric excess.[1]

-

Mechanism Insight: The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound. The triplet pathway involves a 1,4-biradical intermediate, and the stereochemical outcome is determined during the final ring-closing step.[8] The chiral catalyst controls the facial selectivity of the alkene addition to the excited carbonyl.

Kinetic Resolution

For cases where a racemic mixture of a 2-aryloxetane is readily available, kinetic resolution offers a viable path to enantioenriched material.[10] In this process, one enantiomer reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the slower-reacting enantiomer. While effective, the maximum theoretical yield of a single enantiomer is 50%. This strategy has been successfully applied to piperidines and other heterocycles, with extensions to oxetanes being an active area of research.[11][12]

Visualizing the Synthetic Pathways

Diagrams created using Graphviz provide a clear visual representation of the key synthetic workflows and mechanisms.

Caption: Overview of major strategies for enantioselective 2-aryloxetane synthesis.

Caption: Williamson ether synthesis via asymmetric reduction of a β-haloketone.

Data-Driven Comparison of Key Methodologies

To aid in the selection of an appropriate synthetic route, the following table summarizes the performance of several representative methods for the enantioselective synthesis of 2-aryloxetanes.

| Method | Catalyst / Reagent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Asymmetric Reduction / WES | LiBH4 / N,N'-Dibenzoylcystine | Stoichiometric | RT | - | - | 79-89 | [2] |

| Iridium-Catalyzed C-C Coupling | [Ir(cod)Cl]2 / Chiral Ligand | 2.5 | 45-60 | - | High | >93 | [4] |

| Asymmetric Paternò-Büchi | Chiral Iridium Photocatalyst | 1-5 | RT | 12-24 | 45-90 | >90 | [1] |

| Lewis Acid-Catalyzed [2+2] | (S)-BINAP-Pd(OTf)2 | 5 | 0 | 24 | up to 99 | up to 99 | [7] |

| Epoxide Ring Expansion | Sulfur Ylide | Stoichiometric | RT | - | 74-88 | 99 | [13] |

Detailed Experimental Protocols

A trustworthy protocol is self-validating. The following detailed procedures are adapted from peer-reviewed literature and represent robust methods for the synthesis of enantioenriched 2-aryloxetanes.

Protocol 1: Asymmetric Reduction of a β-Chloroketone and Subsequent Cyclization[2]

Step A: Enantioselective Reduction

-

To a stirred solution of the chiral ligand N,N'-dibenzoylcystine (1.1 mmol) in dry THF (20 mL) at room temperature, add a solution of lithium borohydride (2.2 mmol) in THF.

-

Stir the mixture for 1 hour to pre-form the chiral reducing agent.

-

Cool the solution to -78 °C.

-

Add a solution of the β-chloroketone (1.0 mmol) in dry THF (5 mL) dropwise over 10 minutes.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of 1 M HCl (5 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude γ-chlorohydrin by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step B: Williamson Etherification

-

Dissolve the purified γ-chlorohydrin (1.0 mmol) in THF (10 mL).

-

Add powdered potassium hydroxide (3.0 mmol) to the solution.

-

Stir the suspension vigorously at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting 2-aryloxetane by flash column chromatography to yield the final product.

Protocol 2: Iridium-Catalyzed Asymmetric tert-(Hydroxy)-prenylation[4]

-

In an argon-filled glovebox, charge an oven-dried vial with the iridium precursor [Ir(cod)Cl]2 (0.002 mmol, 0.5 mol%) and the specified chiral phosphine ligand (0.0044 mmol, 1.1 mol%).

-

Add anhydrous THF (0.4 mL) and stir the mixture for 10 minutes.

-

Add the primary alcohol substrate (0.4 mmol, 100 mol%) and isoprene oxide (1.2 mmol, 300 mol%).

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (typically 12-24 hours).

-

Upon completion, cool the reaction to room temperature and concentrate in vacuo.

-

Purify the crude diol product by flash column chromatography.

-

The subsequent tosylation and cyclization steps would follow a procedure similar to Protocol 1, Step B, using p-toluenesulfonyl chloride and pyridine for tosylation, followed by a base like NaH for the final ring closure.[4]

Conclusion and Future Directions

The enantioselective synthesis of 2-aryloxetanes has matured significantly, with robust methods now available through both substrate-controlled and catalyst-controlled pathways. Intramolecular cyclizations of chiral precursors remain a reliable and often high-yielding strategy. However, the field is increasingly driven by the elegance and efficiency of catalytic asymmetric methods, including transition-metal catalysis and photocatalysis, which offer more direct routes from simple starting materials.

Future research will likely focus on expanding the substrate scope of existing catalytic systems, reducing catalyst loadings, and developing novel catalytic cycles that operate under even milder and more sustainable conditions. The continued demand for structurally diverse and stereochemically pure building blocks in drug discovery will undoubtedly fuel further innovation in the asymmetric synthesis of these valuable heterocyclic scaffolds.

References

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

-

García, J. F., et al. (2025). Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. ChemRxiv. [Link]

-

Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259-3262. [Link]

-

Denmark Group. (Date N/A). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

-

Kim, S. K., et al. (2017). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Angewandte Chemie International Edition, 56(30), 8859-8863. [Link]

-

de la Torre, D. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12485-12510. [Link]

-

Brzęczek, A., & Rygiel, K. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]

-

Kovács, D., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11097-11107. [Link]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Gualandi, A., et al. (2017). Asymmetric chemoenzymatic synthesis of 1,3-diols and 2,4-disubstituted aryloxetanes by using whole cell biocatalysts. Catalysts, 7(1), 37. [Link]

-

Duncton, M. A. J., et al. (2008). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. Organic Letters, 10(15), 3259-3262. [Link]

-

Park, J., & Kim, D. (2019). Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Catalysis Science & Technology, 9(21), 6013-6020. [Link]

-

D'Auria, M., & Racioppi, R. (2015). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 20(11), 20640-20660. [Link]

-

de la Torre, D. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Singh, G. S., & Singh, P. (2020). Epoxides and Oxetanes. ResearchGate. [Link]

-

Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]

-

Coppi, D., et al. (2015). Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium. ResearchGate. [Link]

-

D'Auria, M., & Racioppi, R. (2015). (PDF) Oxetane Synthesis through the Paternò-Büchi Reaction. ResearchGate. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]

-

Morgan, K. F., et al. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Organic & Biomolecular Chemistry, 13(37), 9574-9577. [Link]

-

Douglas, J., & Jamison, T. F. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5483-5487. [Link]

-

G., A. W., et al. (2024). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]

-

Kinzel, T., et al. (2010). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 15(4), 2348-2373. [Link]

-

Frontiers. (n.d.). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Frontiers. [Link]

-

Organic Chemistry Portal. (2011). Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition. Organic Chemistry Portal. [Link]

-

Duncton, M. A. J., et al. (2009). Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction. ResearchGate. [Link]

-

Proietti Silvestri, I., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PMC. [Link]

-

Contento, M., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(10), 2452. [Link]

-

Zhang, M., et al. (2015). Organocatalytic Synthesis of Alkynes. Journal of the American Chemical Society, 137(32), 10346-10350. [Link]

-

Fernández-Moro, R., & Afonso, C. A. M. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(4), 239. [Link]

-

Theodorou, A., & Varvounis, G. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic Asymmetric Synthesis of Stable Oxetenes via Lewis Acid-Promoted [2 + 2] Cycloaddition [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

An In-depth Technical Guide to 2-(4-Bromophenyl)oxetane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Moiety in Modern Chemistry

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry and drug discovery.[1] Initially regarded as a niche structural motif, its unique combination of physicochemical properties has led to its increasing incorporation into bioactive molecules.[2] The strained nature of the four-membered ring imparts a distinct three-dimensional geometry, while the oxygen atom introduces polarity and hydrogen bond accepting capabilities.[3] These features allow the oxetane moiety to serve as a valuable bioisostere for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles of parent compounds.[1][3] This guide provides a comprehensive overview of 2-(4-bromophenyl)oxetane, a key building block that combines the advantageous properties of the oxetane ring with the synthetic versatility of an aryl bromide.

Core Compound Profile: this compound

CAS Number: 25574-16-7

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 267.3±28.0 °C (Predicted) | [4] |

| Density | 1.496±0.06 g/cm³ (Predicted) | [4] |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of this compound: Key Methodologies

Intramolecular Williamson Ether Synthesis

This classical and reliable method involves the cyclization of a suitably functionalized precursor, typically a 1-aryl-3-halo-1-propanol or a derivative thereof. The reaction proceeds via an intramolecular SN2 displacement of a leaving group by an alkoxide.[2]

Conceptual Workflow:

Conceptual Synthesis Workflow for this compound via Williamson Ether Synthesis.

Experimental Protocol (General, adapted for this compound):

-

Precursor Synthesis: A suitable precursor, such as 1-(4-bromophenyl)-3-chloro-1-propanol, would first be synthesized. This can be achieved through various routes, for instance, by the reduction of 1-(4-bromophenyl)-3-chloropropan-1-one.[5]

-

Cyclization:

-

To a solution of the 1-(4-bromophenyl)-3-halo-1-propanol in a dry, aprotic solvent such as THF or DMF, a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield this compound.

-

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[6][7] In the context of synthesizing this compound, this would involve the reaction of 4-bromobenzaldehyde with ethylene or an ethylene equivalent.[6][8]

Conceptual Workflow:

Sources

- 1. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 7. Paterno buchi reaction | PPTX [slideshare.net]

- 8. grokipedia.com [grokipedia.com]

Physical and chemical properties of 2-(4-Bromophenyl)oxetane

An In-Depth Technical Guide to 2-(4-Bromophenyl)oxetane for Advanced Research and Development

Authored by a Senior Application Scientist

Foreword: The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for therapeutic agents with superior efficacy, safety, and pharmacokinetic profiles. In this context, small, strained heterocyclic systems have emerged as powerful tools for molecular design. Among these, the oxetane ring has garnered significant attention for its unique conformational and electronic properties. This guide provides an in-depth technical overview of this compound, a key building block that combines the advantageous features of the oxetane motif with the synthetic versatility of an aryl bromide. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of novel chemical entities.

Core Physicochemical and Structural Properties

This compound is a substituted heterocyclic compound that presents as a colorless to light-yellow liquid at ambient temperature.[1][2][3] Its fundamental properties are crucial for its handling, reaction setup, and integration into synthetic workflows. The storage recommendation of 2-8°C under an inert atmosphere underscores its potential sensitivity to thermal and oxidative degradation, a critical consideration for maintaining its purity and reactivity.[1][3][4]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 25574-16-7 | [1][2] |

| Molecular Formula | C₉H₉BrO | [1][5] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Colorless to light-yellow liquid | [1][2][3] |

| Predicted Boiling Point | 267.3 ± 28.0 °C | [1] |

| Predicted Density | 1.496 ± 0.06 g/cm³ | [1] |

| Purity (Typical) | ≥95% | [2][4] |

| InChI Key | IGDUEYOZOWQMLC-UHFFFAOYSA-N | [3][4][5] |

| Storage Conditions | 2-8°C, Inert atmosphere | [1][3][4] |

Analytical Characterization: Spectroscopic Profile

Rigorous structural confirmation is the bedrock of chemical synthesis. For this compound, a combination of spectroscopic techniques is employed to verify its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. While specific spectral data is proprietary to manufacturers, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the strained oxetane ring. The chemical shifts, multiplicities, and coupling constants of the oxetane protons provide definitive proof of the four-membered ring's presence and substitution pattern. Supplier data confirms that the NMR spectrum conforms to the assigned structure.[2]

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross-section (CCS) data is available, which can be useful for advanced analytical techniques like ion mobility-mass spectrometry.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key expected absorptions would include C-H stretches for the aromatic and aliphatic portions, C-O-C stretching for the ether linkage within the oxetane ring, and C-Br stretching. Supplier data confirms the IR spectrum is consistent with the structure.[2]

Synthesis and Chemical Reactivity: A Dual-Functionality Building Block

The synthetic value of this compound lies in its dual reactivity: the ring-opening potential of the strained oxetane and the cross-coupling capability of the aryl bromide.

Synthetic Strategy

The construction of the oxetane ring is a cornerstone of its synthesis. While multiple routes exist for forming oxetanes, the most common and industrially scalable approach is the Williamson etherification, which involves an intramolecular cyclization of a 1,3-halohydrin.[6][7] This method provides reliable access to the strained four-membered ring.

Expert Commentary: The choice of base and solvent in the final ring-closure step (F) is critical. A non-nucleophilic base is required to prevent competing intermolecular reactions, and the reaction is typically run under dilute conditions to favor the intramolecular cyclization. This strategic control is essential for achieving high yields of the desired oxetane.

Chemical Reactivity

The utility of this compound stems from the orthogonal reactivity of its two key functional motifs.

-

Oxetane Ring-Opening: The inherent ring strain (approximately 25.5 kcal/mol) of the oxetane makes it susceptible to nucleophilic ring-opening, typically under Lewis acidic conditions.[7][8] This reaction provides a regioselective pathway to 3-substituted 1-(4-bromophenyl)propan-1-ol derivatives, which are valuable intermediates for further synthesis. The regioselectivity of the opening is dictated by steric and electronic factors.

-

Aryl Bromide Cross-Coupling: The 4-bromophenyl group is a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Applications in Drug Discovery: A "Smart" Bioisostere

The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance the drug-like properties of a lead compound.[9][10] It is often considered a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[7][11] this compound serves as a gateway to these benefits.

Key Advantages of the Oxetane Motif:

-

Improved Solubility: The polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility compared to its carbocyclic or gem-dimethyl analogues.[9][10][11]

-

Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than more lipophilic groups.[9][10][11] This can lead to improved half-life and oral bioavailability.

-

Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of drug candidate failure, the oxetane provides a low-molecular-weight, polar alternative to larger, nonpolar groups, helping to optimize the lipophilic efficiency (LipE) of a molecule.[11]

-

Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a directional vector out of a lipophilic protein binding pocket towards the solvent-exposed phase, a subtle but powerful tool for modulating binding affinity and selectivity.

-

Modulation of Basicity: When placed adjacent to a basic nitrogen atom, the electron-withdrawing inductive effect of the oxetane oxygen can lower the pKa of the amine, which can be crucial for optimizing cell permeability and reducing off-target effects like hERG inhibition.[11][12]

Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is mandatory when handling this compound.

GHS Hazard Classification: [3][4]

-

Hazard Statements:

Standard Operating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14] Ensure an eyewash station and safety shower are readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][13][15]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][13][15]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][13][15]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1][13][15]

-

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[1][13] Store under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for modern chemical synthesis and drug discovery. Its unique combination of a reactive, property-enhancing oxetane ring and a versatile aryl bromide handle provides chemists with a powerful tool to construct novel molecules with optimized physicochemical and pharmacokinetic profiles. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.

References

- This compound | 25574-16-7. Sigma-Aldrich.

- Oxetane, 2-(4-bromophenyl)- | 25574-16-7. ChemicalBook.

- Chemical Space Explor

- Safety D

- Safety D

- This compound | 25574-16-7. Sigma-Aldrich.

- This compound. MySkinRecipes.

- This compound | 25574-16-7. Sigma-Aldrich.

- Safety D

- This compound | 25574-16-7. Sigma-Aldrich.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH.

- Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.

- SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed.

- This compound (C9H9BrO). PubChemLite.

- Synthesis of oxetanes. Organic Chemistry Portal.

- This compound | 25574-16-7. Sigma-Aldrich.

- Oxetanes: formation, reactivity and total syntheses of n

- Oxetanes in Drug Discovery Campaigns.

- Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

Sources

- 1. Oxetane, 2-(4-bromophenyl)- | 25574-16-7 [amp.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 25574-16-7 [sigmaaldrich.com]

- 4. This compound | 25574-16-7 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C9H9BrO) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. kishida.co.jp [kishida.co.jp]

- 14. fishersci.com [fishersci.com]

- 15. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Bromophenyl)oxetane

Introduction

The oxetane motif has garnered significant interest in medicinal chemistry as a versatile saturated heterocycle. Its unique conformational properties and ability to act as a polar surrogate for gem-dimethyl groups or carbonyls make it an attractive component in the design of novel therapeutics. The incorporation of an oxetane ring can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. When appended to an aryl system, such as in 2-(4-Bromophenyl)oxetane, the resulting scaffold presents a valuable building block for further synthetic elaboration in drug discovery programs.

A thorough structural characterization is paramount for any novel chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. In the absence of a publicly available, fully assigned experimental spectrum, this document serves as a robust predictive guide and a practical handbook for the acquisition and interpretation of the NMR data for this compound.

Molecular Structure and Atom Labeling

To facilitate the discussion of the NMR data, the atoms of this compound are systematically labeled as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom labeling.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the oxetane ring and the aromatic protons of the bromophenyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H2', H6' | ~7.50 | Doublet (d) | J = 8.4 Hz | 2H |

| H3', H5' | ~7.25 | Doublet (d) | J = 8.4 Hz | 2H |

| H2 | ~5.50 | Triplet (t) | J = 6.8 Hz | 1H |

| H4a, H4b | ~4.70 - 4.90 | Multiplet (m) | - | 2H |

| H3a, H3b | ~2.70 - 2.90 | Multiplet (m) | - | 2H |

Interpretation and Rationale

-

Aromatic Protons (H2', H6', H3', H5'): The para-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the bromine atom (H3', H5') are expected to be slightly shielded compared to the protons ortho to the oxetane substituent (H2', H6'). Electron-donating and withdrawing effects of substituents on a benzene ring influence the chemical shifts of the aromatic protons[1]. The signals for H2' and H6' are predicted to be downfield due to the deshielding effect of the adjacent oxetane ring. The protons H3' and H5' will appear slightly more upfield. A typical ortho coupling constant of around 8.4 Hz is expected[2].

-

Oxetane Protons:

-

H2: This methine proton is directly attached to the carbon bearing both the oxygen atom and the aromatic ring. The strong deshielding effect of the oxygen atom and the anisotropic effect of the phenyl ring will shift this proton significantly downfield, predicted to be around 5.50 ppm. It is expected to appear as a triplet due to coupling with the two diastereotopic protons on C4.

-

H4a, H4b: These methylene protons are adjacent to the oxygen atom, leading to a downfield shift into the range of 4.70 - 4.90 ppm. They are diastereotopic and will likely appear as a complex multiplet due to geminal coupling and vicinal coupling with H2 and the H3 protons. For unsubstituted oxetane, these protons appear around 4.65 ppm[3].

-

H3a, H3b: These methylene protons are further from the oxygen and are expected to be the most upfield of the oxetane protons, with a predicted chemical shift in the range of 2.70 - 2.90 ppm. They will also be a complex multiplet due to geminal and vicinal couplings. In unsubstituted oxetane, the corresponding protons are found at approximately 2.61 ppm[3].

-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C1' | ~140 |

| C2', C6' | ~128 |

| C3', C5' | ~132 |

| C4' | ~122 |

| C2 | ~80 |

| C3 | ~30 |

| C4 | ~70 |

Interpretation and Rationale

-

Aromatic Carbons (C1' - C6'): Aromatic carbons typically resonate in the 120-150 ppm region[4].

-

C1': The ipso-carbon attached to the oxetane ring is expected to be deshielded and appear around 140 ppm.

-

C4': The carbon bearing the bromine atom (ipso-carbon) is subject to the "heavy atom effect," which, contrary to what electronegativity might suggest, causes an upfield shift[5]. Its signal is predicted to be around 122 ppm.

-

C3', C5': These carbons are ortho to the bromine and are expected to have a chemical shift of approximately 132 ppm.

-

C2', C6': These carbons are meta to the bromine and are predicted to resonate around 128 ppm.

-

-

Oxetane Carbons:

-

C2: This carbon is bonded to both the oxygen atom and the aromatic ring, leading to a significant downfield shift, predicted to be around 80 ppm. Carbons bonded to oxygen in ethers and alcohols typically appear in the 60-80 ppm range[6].

-

C4: The other carbon adjacent to the oxygen atom is also deshielded, with a predicted chemical shift of approximately 70 ppm. For oxetane itself, the C2/C4 carbons are at about 60 ppm, and substitution will alter this[7].

-

C3: This methylene carbon is the most shielded of the oxetane carbons and is expected to have a chemical shift around 30 ppm.

-

Experimental Protocol for NMR Data Acquisition

The following protocol provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation[8].

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic molecules and is recommended here. Its residual proton signal at ~7.26 ppm can serve as a secondary chemical shift reference[9].

-

Concentration:

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube[10].

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Cap the NMR tube securely.

-

Sources

- 1. youtube.com [youtube.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Spectroscopic Characterization of Substituted Oxetanes: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique ability to serve as a polar bioisostere for gem-dimethyl and carbonyl groups allows for the fine-tuning of critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[3][4][5] As the synthetic accessibility of diversely substituted oxetanes expands, the need for robust and unambiguous structural characterization becomes paramount.[6][7][8] This guide provides an in-depth exploration of the primary spectroscopic techniques used to characterize these valuable scaffolds. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only procedural outlines but also the underlying principles and field-proven insights required for confident structure elucidation and validation.

The Oxetane Scaffold: Unique Structural & Electronic Properties

Before delving into spectroscopic analysis, it is crucial to understand the inherent properties of the oxetane ring that give rise to its characteristic spectral signatures.

-

Ring Strain: With a ring strain energy of approximately 106 kJ·mol⁻¹, the oxetane ring is significantly more strained than its five-membered counterpart, tetrahydrofuran (THF), but less so than an epoxide.[9] This strain influences bond angles, bond lengths, and vibrational frequencies, making them distinct.

-

Ring Conformation: Unsubstituted oxetane is nearly planar, but it exhibits a low-energy ring-puckering vibration.[9][10][11][12] The introduction of substituents increases steric and eclipsing interactions, leading to a more pronounced and often locked puckered conformation, which can be directly observed and quantified using NMR spectroscopy and X-ray crystallography.[9][10]

-

Electronic Nature: The oxygen atom's lone pairs are highly accessible due to the strained C-O-C bond angle, making the oxetane an excellent hydrogen-bond acceptor—often more effective than other cyclic ethers and even some carbonyl groups.[9][10] This property is fundamental to its role in improving solubility.

This unique combination of properties necessitates a multi-faceted analytical approach for complete characterization. The following sections detail the application of the most powerful spectroscopic techniques to this task.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR is the most informative technique for determining the constitution, configuration, and conformation of substituted oxetanes in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (coupling), and integration.

-

Chemical Shifts (δ): The protons on the oxetane ring appear in a characteristic region of the spectrum.

-

Influence of Substituents: The precise chemical shift is highly sensitive to the substitution pattern. Electron-withdrawing groups will shift adjacent protons further downfield, while electron-donating groups will cause an upfield shift. The puckered nature of substituted rings often renders geminal protons diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each with its own coupling pattern.

-

Coupling Constants (J): Vicinal (³J) and geminal (²J) coupling constants are invaluable for conformational analysis. The magnitude of ³J, described by the Karplus equation, is dependent on the dihedral angle between the coupled protons, providing direct insight into the ring's pucker and the relative orientation of substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule.

-

Chemical Shifts (δ):

Summary of Typical NMR Chemical Shifts

| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key Influences |

| C2/C4 (α) | 4.2 – 4.9 | 65 – 85 | Highly deshielded by adjacent oxygen. |

| C3 (β) | 2.2 – 2.9 | 20 – 40 | More shielded, aliphatic-like character. |

| Substituent | Variable | Variable | Substituent electronegativity, anisotropy. |

Advanced 2D NMR Techniques

For complex substitution patterns, 2D NMR is essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (J) coupling networks, allowing for the tracing of connectivity through the ring and its substituents.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, definitively assigning a proton signal to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and linking substituents to the oxetane core.[15]

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity of protons. This is the most powerful NMR method for determining the relative stereochemistry and conformation of substituents on the ring.[9]

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the purified oxetane derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.[6]

-

Internal Standard: Use Tetramethylsilane (TMS) as the internal standard for referencing the chemical shift scale to 0.00 ppm. Modern spectrometers can also reference to residual solvent peaks.[6]

-

Data Acquisition: Collect a standard ¹H spectrum. Based on this, set the spectral width for a ¹³C spectrum and acquire data.

-

2D Spectra: If assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra. For stereochemical questions, a NOESY or ROESY experiment is required.

-

Data Processing: Process the data using appropriate window functions (e.g., exponential multiplication for sensitivity enhancement) and perform phase and baseline corrections.

Visualization: NMR Characterization Workflow

Caption: Workflow for comprehensive NMR-based structure elucidation of oxetanes.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy is a quick and powerful method for confirming the presence of the oxetane ring and other functional groups.

-

Key Absorption: The most diagnostic feature of an oxetane is the asymmetric C-O-C stretching vibration , which appears as a strong, sharp band at approximately 950-1000 cm⁻¹ . The strained nature of the four-membered ring causes this absorption to appear at a higher frequency than in less strained ethers like THF (~1070 cm⁻¹) or acyclic ethers (~1120 cm⁻¹).

-

Other Features:

Experimental Protocol: Obtaining an IR Spectrum

-

Sample Preparation: For liquid samples, a drop can be placed between two NaCl or KBr plates (neat). For solid samples, prepare a KBr pellet or dissolve the sample in a suitable solvent (e.g., CHCl₃) to run in a solution cell.

-

Background Scan: Run a background spectrum of the empty sample holder (or pure solvent) to subtract atmospheric (CO₂, H₂O) and solvent absorptions.

-

Sample Scan: Acquire the spectrum of the sample.

-

Analysis: Identify the key C-O-C ether stretch and other principal functional group peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. Electron Impact (EI) is a common ionization method for these analyses.

-

Molecular Ion (M⁺•): The molecular ion peak is typically observable, though its intensity may vary. Its mass provides the nominal molecular weight of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

-

Characteristic Fragmentation: The strained oxetane ring is susceptible to specific fragmentation pathways upon ionization.[18] A common and diagnostic pathway is a retro-[2+2] cycloaddition (cycloreversion) , breaking the ring into two smaller neutral or charged fragments.

-

For a 2-substituted oxetane, this can lead to cleavage into an alkene and formaldehyde, or a substituted alkene and a carbonyl compound, depending on the charge distribution.

-

Visualization: Common Fragmentation Pathway of a Substituted Oxetane

Caption: Retro-[2+2] cycloreversion is a diagnostic fragmentation in oxetane mass spectrometry.

X-ray Crystallography: The Definitive Solid-State Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[19] This technique is the gold standard for:

-

Connectivity: Confirming the atomic connections.

-

Absolute and Relative Stereochemistry: Unequivocally assigning the 3D arrangement of all atoms.

-

Conformation: Precisely measuring bond lengths, bond angles, and the ring puckering angle. For example, X-ray studies on unsubstituted oxetane show a puckering angle of about 10.7° at 90 K.[9]

While solution-state (NMR) and solid-state (X-ray) conformations can differ, crystallographic data provides an invaluable reference point and is often required for regulatory submissions.

Visualization: General Workflow for Single-Crystal X-ray Crystallography

Caption: High-level workflow for determining molecular structure via X-ray crystallography.[19]

Computational Chemistry: A Predictive and Corroborative Tool

Modern computational methods, particularly Density Functional Theory (DFT), serve as a powerful adjunct to experimental techniques.[20]

-

NMR Prediction: The GIAO (Gauge-Including Atomic Orbital) method can predict ¹H and ¹³C chemical shifts with remarkable accuracy.[21] This is invaluable for distinguishing between potential diastereomers or constitutional isomers by comparing the calculated spectra for all possibilities with the experimental data.

-

Conformational Analysis: Computational modeling can predict the lowest energy conformation of the substituted oxetane ring, providing a theoretical basis for interpreting observed NMR coupling constants and NOE effects.

Conclusion

The successful incorporation of substituted oxetanes into drug discovery programs relies on unequivocal and thorough characterization. A synergistic approach, led by NMR spectroscopy and supported by IR, MS, and X-ray crystallography, provides a self-validating system for structure elucidation. By understanding the characteristic spectral signatures arising from the oxetane's unique structural and electronic properties, medicinal chemists can confidently advance these promising scaffolds from synthesis to biological evaluation.

References

-

Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Chepyshev, S. V., et al. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Davis, O. A., Croft, R. A., & Bull, J. A. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. [Link]

-

Mykhailiuk, P. K. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

-

Filo. (2025). What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle?. Filo. [Link]

-

Jahns, H., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Davis, O. A., et al. (2015). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition. [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie. [Link]

-

Cocivera, M., & Tsonis, C. P. (1992). The r α structure of oxetane as studied by NMR spectroscopy in a nematic medium. Molecular Physics. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx. ResearchGate. [Link]

-

D'hooghe, M., et al. (2007). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Collection of Czechoslovak Chemical Communications. [Link]

-

de Castro, S., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences. [Link]

-

SpectraBase. (n.d.). OXETANE-C - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Bass, J. D., & Dilling, W. L. (1968). Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

de Castro, S., et al. (2020). Chemical Space Exploration of Oxetanes. PMC - NIH. [Link]

-

Kunzmann, M., et al. (2018). The high resolution FTIR-spectrum of oxetane. ResearchGate. [Link]

-

Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

-

Wikipedia. (n.d.). Alkene. Wikipedia. [Link]

-

Zhang, Y., et al. (2019). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Li, J., et al. (2021). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC - NIH. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

ResearchGate. (n.d.). IR spectrum (neat) of POx. ResearchGate. [Link]

-

ResearchGate. (n.d.). Computational NMR as Useful Tool for Predicting Structure and Stereochemistry of Four-Membered Sulfur Heterocycles. ResearchGate. [Link]

-

ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

-

El-Elimat, T., et al. (2021). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. RSC Advances. [Link]

-

Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Chemistry Steps. [Link]

-

University of Puerto Rico. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Puerto Rico. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Oxetanes as versatile elements in drug discovery and synthesis. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Oxetanes - Enamine [enamine.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]

- 15. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. Interpreting IR Spectra [chemistrysteps.com]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Bromophenyl)oxetane

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 2-(4-Bromophenyl)oxetane. It is intended for researchers, scientists, and drug development professionals who are interested in the application of oxetane-containing molecules in medicinal chemistry and materials science. This document synthesizes established principles of physical organic chemistry with data from analogous structures to present a detailed analysis of the target molecule.

Introduction: The Significance of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery.[1][2][3] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional geometry, allows for the fine-tuning of the physicochemical properties of drug candidates.[2][4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[3] The 2-aryl-substituted oxetane scaffold, in particular, is of significant interest as it introduces a key pharmacophoric element while maintaining the desirable properties of the oxetane ring. This compound serves as a representative example of this class of compounds, with the bromine atom providing a useful handle for further synthetic transformations and acting as a potential halogen bond donor.

Molecular Structure Elucidation

The definitive determination of the molecular structure of this compound relies on a combination of spectroscopic and analytical techniques. While a crystal structure for this specific molecule is not publicly available, its structure can be confidently assigned and characterized using the following methods.